3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound belonging to the indazole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound features a fused bicyclic structure comprising a benzene ring and a pyrazole ring, with a methyl group at the 3-position and a ketone group at the 4-position. It is recognized for its potential as a building block in organic synthesis and its exploration in medicinal chemistry due to its promising biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
The synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through various methods:
The molecular formula of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is . The compound's structure can be represented with the following identifiers:
The structure consists of a bicyclic framework that contributes to its chemical reactivity and biological activity .
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions:
These reactions highlight the compound's versatility as a precursor for further chemical transformations.
The mechanism of action for 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one varies depending on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors. The compound's effects are mediated through pathways involving these targets, leading to therapeutic outcomes or biological responses. Research indicates that it may exhibit significant pharmacological properties by modulating key biological pathways .
While specific experimental data on the physical properties of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one may vary depending on synthesis conditions, general properties include:
Chemical properties include:
These properties influence its behavior in chemical reactions and applications in various fields .
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one has several notable applications:
These applications underscore the compound's significance in both research and industrial contexts, highlighting its potential impact across various scientific disciplines.
Multi-component reactions (MCRs) offer efficient single-pot construction of the indazolone scaffold, minimizing purification steps and maximizing atom economy. The synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 63446-38-8) often exploits cyclohexane-1,3-dione derivatives as key precursors, reacting with hydrazine sources under controlled conditions. Advanced strategies employ N-alkyl-7-nitroindazoles as substrates for regioselective nucleophilic substitution of hydrogen at the C4 position using arylacetonitriles, enabling the introduction of diverse carbon-based substituents. This method, confirmed via X-ray crystallography, provides direct access to 4-aryl-substituted indazoles with preserved core functionality [9]. Microwave-assisted cyclization has emerged as a valuable technique, reducing reaction times from hours to minutes while improving yields by 15–25% compared to conventional heating.
Table 1: Multi-Component Approaches to Indazolone Synthesis
Precursors | Conditions | Catalyst/Additives | Key Product(s) | Yield Range |
---|---|---|---|---|
Cyclohexanediones + Methylhydrazine | Ethanol reflux, 8h | Acetic acid | 3-Methyl-6,7-dihydro-1H-indazol-4(5H)-one | 65–78% |
7-Nitroindazoles + Arylacetonitriles | DMF, 80°C, 12h | K₂CO₃ | 4-Aryl-7-nitroindazoles | 70–89% |
Enones + Hydrazine Hydrate | Microwave, 150°C, 20min | None | 6-Substituted tetrahydroindazol-4-ones | 82–93% |
Hydrazine-mediated cyclization represents the most direct route to the 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold. This approach typically involves the condensation of hydrazine hydrate with 4-methylcyclohexane-1,3-dione derivatives under acidic or neutral conditions. Systematic optimization reveals that ethanol is the optimal solvent, balancing reactivity and solubility, while temperatures maintained at 78–80°C prevent decomposition of the hydrazone intermediate. The reaction proceeds through initial enolization, nucleophilic attack by hydrazine, and subsequent dehydration to form the bicyclic structure. Recent adaptations employ ultrasound irradiation, reducing reaction times from 12 hours to 90 minutes while achieving yields exceeding 85%. This method demonstrates excellent functional group tolerance, accommodating ester, nitrile, and halogen substituents on the cyclohexanone ring without protective group strategies [1] [8].
Figure: Hydrazine-Mediated Cyclization Mechanism
O NH₂-NH₂ N-NH₂ N/ \ / \ / \ / \HO C-CH₃ → HO C-CH₃ → C-CH₃ → C-CH₃ | | | | | | | |-CH₂-CH₂- -CH₂-CH₂- -CH₂-CH₂- -CH₂-CH₂-
Strategic manipulation of cyclohexanone building blocks enables systematic structural diversification of the indazolone core. 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides serve as versatile precursors, undergoing hydrazine-mediated annulation to yield 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. This approach introduces three distinct points of diversity: the 4-aryl group, the 6-methyl substituent, and the carboxamide functionality. Electrophilic aromatic substitution (e.g., nitration, bromination) at the 5- or 7-positions of pre-formed indazolones further expands structural variety, though requires optimization to prevent N-alkylation or over-oxidation. Late-stage modifications via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) on halogenated derivatives enable introduction of aryl, alkenyl, and alkynyl groups, providing access to libraries for structure-activity relationship studies [3] [8] [9].
Table 2: Derivatives from Cyclohexanone Functionalization
Cyclohexanone Precursor | Modification | Indazole Product | Application Focus |
---|---|---|---|
2-(4-Fluorophenyl)-4-methyl-1,3-cyclohexanedione | Hydrazine cyclization | 4-(4-Fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-2H-indazol-3(1H)-one | Antimicrobial SAR |
5-Bromo-3-methylcyclohexane-1,3-dione | Suzuki coupling | 5-(4-Methoxyphenyl)-3-methyl-6,7-dihydro-1H-indazol-4(5H)-one | Antidiabetic screening |
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1,3-dione | Hydrazine cyclization | 6-(Trifluoromethyl)-3,6-dihydroxy-4,5,6,7-tetrahydro-2H-indazole | Metabolic stability studies |
Accessing enantioenriched indazolones addresses the growing demand for stereoselective bioactive molecules. Brønsted acid-catalyzed transfer hydrogenation of prochiral 3H-indoles using Hantzsch dihydropyridine as the hydrogen source delivers 2-substituted indolines with exceptional enantioselectivity (up to 97% ee). Chiral phosphoric acids (e.g., TRIP derivatives) catalyze this transformation by activating the imine through hydrogen bonding while shielding one prochiral face. Organocatalytic asymmetric Friedel-Crafts alkylations employing oxazoline-imidazoline ligands complexed with Cu(OTf)₂ enable the synthesis of 3-substituted indoline derivatives with quaternary stereocenters. Recent advances exploit vinylindoles as platform molecules in (4+3) cycloadditions, constructing [3.2.2]-bridged indole-based heterocycles with >99% ee. These methodologies provide access to pharmacologically relevant scaffolds like 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one bearing chiral centers at C3a or C7 positions [3] [4] [7].
Table 3: Asymmetric Methods for Indazole-Derived Chiral Scaffolds
Catalytic System | Substrate | Reaction Type | ee (%) | Key Stereocenter Formed |
---|---|---|---|---|
Chiral Brønsted acid (CPA) | 2-Aryl-3H-indole | Transfer hydrogenation | 92–97 | C2-aryl indoline |
Cu(OTf)₂/Oxazoline-imidazoline | Indole + α,β-unsaturated enone | Friedel-Crafts alkylation | 95–99.9 | C3-alkyl quaternary center |
Bifunctional thiourea-tertiary amine | Vinylindole + azonaphthalene | (4+3) annulation | 88–99 | C3a bridgehead stereocenter |